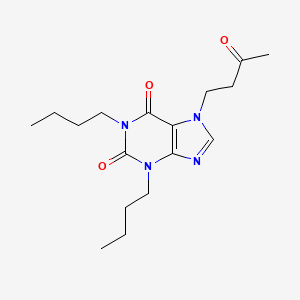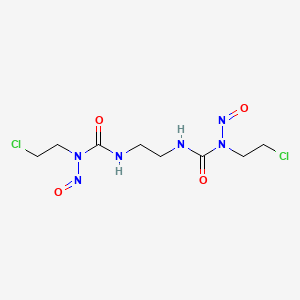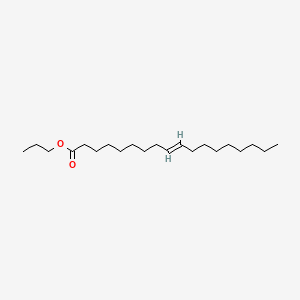
(E)-9-Octadecenoic acid propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-9-Octadecenoic acid propyl ester, also known as propyl oleate, is an ester derived from oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications, including as a lubricant, surfactant, and in cosmetic formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-9-Octadecenoic acid propyl ester is typically synthesized through the esterification of oleic acid with propanol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where oleic acid and propanol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-9-Octadecenoic acid propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into oleic acid and propanol in the presence of an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the propyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of alcohol groups.
Major Products Formed
Hydrolysis: Oleic acid and propanol.
Reduction: Oleyl alcohol and propanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
(E)-9-Octadecenoic acid propyl ester has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of lipophilic drugs.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-9-Octadecenoic acid propyl ester primarily involves its role as a solvent and carrier. In biological systems, it can enhance the solubility and absorption of lipophilic compounds by interacting with lipid membranes and facilitating their transport . The ester can also undergo hydrolysis to release oleic acid, which has various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oleate: An ester of oleic acid and methanol.
Ethyl oleate: An ester of oleic acid and ethanol.
Butyl oleate: An ester of oleic acid and butanol.
Uniqueness
(E)-9-Octadecenoic acid propyl ester is unique due to its specific chain length and the presence of a propyl group, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleates, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer chain esters are preferred .
Propriétés
Numéro CAS |
58930-02-2 |
|---|---|
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11+ |
Clé InChI |
BVWMJLIIGRDFEI-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
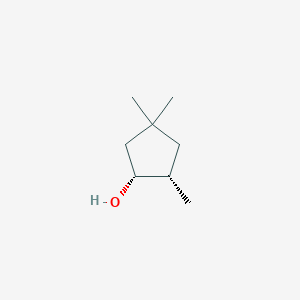
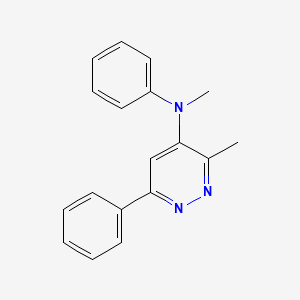
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
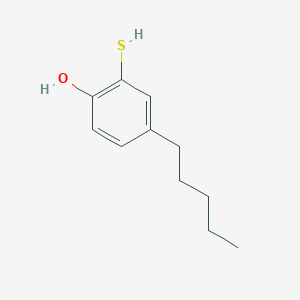
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
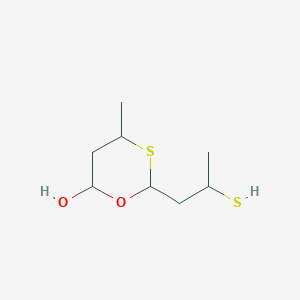
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
